2,2-Dimethyltetrahydropyran-4-carbaldehyde
Overview
Description
2,2-Dimethyltetrahydropyran-4-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a derivative of tetrahydropyran, characterized by the presence of two methyl groups at the 2-position and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyltetrahydropyran-4-carbaldehyde typically involves the reaction of 2,2-dimethyl-4-formyltetrahydropyran with appropriate reagents under controlled conditions. One common method involves the use of potassium permanganate as an oxidizing agent in an aqueous medium, maintaining the temperature at around 25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. The compound is often stored under inert atmosphere and at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyltetrahydropyran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 2,2-Dimethyltetrahydropyran-4-carboxylic acid.
Reduction: 2,2-Dimethyltetrahydropyran-4-methanol.
Substitution: Depending on the nucleophile, various substituted tetrahydropyran derivatives can be formed.
Scientific Research Applications
2,2-Dimethyltetrahydropyran-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyltetrahydropyran-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the presence of the two methyl groups, which can affect its steric and electronic properties .
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-2H-pyran-2-carbaldehyde
- 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
- (E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime
Uniqueness
2,2-Dimethyltetrahydropyran-4-carbaldehyde is unique due to the presence of two methyl groups at the 2-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
IUPAC Name |
2,2-dimethyloxane-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-7(6-9)3-4-10-8/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCOXFCJGIILHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481578 | |
Record name | 2,2-Dimethyloxane-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34941-21-4 | |
Record name | 2,2-Dimethyloxane-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyloxane-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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